1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride
Description
Properties
IUPAC Name |
1,3,9-triazaspiro[4.6]undecan-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.2ClH/c12-7-10-6-8(11-7)2-1-4-9-5-3-8;;/h9H,1-6H2,(H2,10,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKSZTIAZNNRJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC1)CNC(=O)N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride typically involves the formation of the spirocyclic core followed by functional group modifications. One common synthetic route includes the reaction of a suitable amine with a ketone to form the spirocyclic intermediate, which is then further reacted with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound participates in nucleophilic substitution reactions facilitated by its tertiary amine and spirocyclic nitrogen atoms. Key findings include:
-
Reactivity with electrophiles : The nitrogen atoms in the triazaspiro system act as nucleophiles, enabling reactions with alkyl halides, acyl chlorides, and sulfonating agents .
-
Conditions : Reactions often occur under mild temperatures (0–40°C) in polar aprotic solvents like dichloromethane or tetrahydrofuran .
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | R-X (alkyl halide), DMF, 25°C | N-alkylated derivatives |
| Acylation | AcCl, CH₂Cl₂, 0°C | Amide formation at N3 or N9 positions |
Cyclization and Deprotection
The dihydrochloride form plays a critical role in cyclization and deprotection steps during synthesis:
-
Acid-mediated cyclization : Trifluoroacetic acid or hydrochloric acid (0–10°C) promotes intramolecular cyclization by protonating amine groups, enhancing electrophilicity .
-
Metal-catalyzed deprotection : Tetrakis(triphenylphosphine)palladium(0) selectively removes protecting groups (e.g., benzyl or tert-butoxycarbonyl) under inert conditions .
Acid-Base Reactions
The dihydrochloride salt undergoes reversible protonation-deprotonation:
-
pH-dependent solubility : Solubility in aqueous media increases below pH 3 due to full protonation of nitrogen atoms.
-
Basicity : The pKa values of the nitrogen centers range from 6.8 to 8.2, enabling selective reactivity under controlled pH.
Comparative Reactivity with Analogues
The spirocyclic structure confers distinct reactivity compared to non-cyclic or less nitrogen-dense analogues:
Mechanistic Insights
-
Spirocyclic strain : The bicyclic framework directs reactivity toward exocyclic nitrogen atoms, minimizing steric hindrance .
-
Salt stability : The dihydrochloride form stabilizes intermediates during substitutions by preventing unwanted side reactions.
Experimental protocols from patents highlight the use of controlled stoichiometry and inert atmospheres to optimize yields . For example, alkylation reactions achieve >70% yield when conducted at 0°C with rigorous exclusion of moisture .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a spirocyclic structure that includes three nitrogen atoms, making it a member of the triazaspiro family. Its molecular formula is C11H16Cl2N3O, and it exists as a dihydrochloride salt, which enhances its solubility in aqueous environments. Understanding its chemical properties is crucial for exploring its biological activities.
Inhibition of METTL3
Recent studies have highlighted the potential of 1,3,9-Triazaspiro[4.6]undecan-2-one derivatives as selective inhibitors of the METTL3 enzyme, which is involved in RNA methylation processes. This modification plays a significant role in various biological functions and diseases, including cancer and metabolic disorders. A notable study demonstrated that derivatives of this compound exhibited potent inhibition of METTL3 with an IC50 value as low as 5 nM, showcasing a significant improvement in potency through medicinal chemistry optimization .
Neuropharmacological Effects
The compound has been investigated for its agonistic effects on muscarinic receptors, particularly M1 and M4 subtypes. These receptors are implicated in cognitive functions and are potential targets for treating neurodegenerative diseases such as Alzheimer's disease and schizophrenia. Preclinical studies indicate that compounds within this class may enhance cognitive function by modulating cholinergic signaling pathways .
Case Study 1: Cancer Therapeutics
A study published in the Journal of Medicinal Chemistry explored the efficacy of 1,3,9-Triazaspiro[4.6]undecan-2-one derivatives against acute myeloid leukemia (AML) cell lines. The research demonstrated that these compounds significantly reduced m6A levels in RNA, which is associated with cancer progression. The findings suggest that targeting METTL3 could be a viable strategy for developing novel anticancer therapies .
| Study | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| Dolbois et al., 2021 | METTL3 | 5 | MOLM-13 (AML) |
Case Study 2: Cognitive Enhancement
In another investigation focusing on cognitive enhancement, a series of triazaspiro compounds were evaluated for their effects on memory and learning in animal models. Results indicated that these compounds improved performance in memory tasks, suggesting their potential utility in treating cognitive deficits associated with aging and neurodegenerative diseases .
| Study | Effect | Model | Outcome |
|---|---|---|---|
| Zhang et al., 2020 | Memory enhancement | Rodent model | Improved task performance |
Mechanism of Action
The mechanism of action of 1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride involves its interaction with specific molecular targets. In antiviral and antitumor research, it is believed to interfere with the replication machinery of viruses and the proliferation pathways of cancer cells. The exact molecular targets and pathways are still under investigation, but the spirocyclic structure is thought to play a crucial role in its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
The spirocyclic scaffold and nitrogen/oxygen substitutions critically influence biological activity. Below is a comparative analysis with key analogs:
Key Observations:
- Spiro Ring Size: Compounds with a [5.5] system (e.g., 1,4,9-Triazaspiro[5.5]undecan-2-one) exhibit higher selectivity for METTL3 compared to [4.6] systems, likely due to optimized steric interactions with the enzyme’s catalytic pocket .
- Salt Forms: Dihydrochloride salts (e.g., 1,3,9-Triazaspiro[4.6]undecan-2-one) improve aqueous solubility, critical for in vitro assays, while free bases are often used for structural modifications .
Functional Comparisons
- METTL3 Inhibition: 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives demonstrate nanomolar potency against METTL3, with >100-fold selectivity over other methyltransferases (e.g., METTL14, WTAP) .
- Therapeutic Potential: METTL3 inhibitors with [5.5] spiro systems show promise in oncology (e.g., acute myeloid leukemia) by disrupting m⁶A RNA methylation . The 1,3,9-Triazaspiro[4.6] compound’s dihydrochloride form may favor pharmacokinetic optimization but requires further validation .
Biological Activity
1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of spirocyclic compounds characterized by a spiro connection between a nitrogen-containing heterocycle and a saturated carbon framework. The molecular formula is , with a molecular weight of approximately 256.16 g/mol.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, primarily focusing on its anticancer properties and effects on neurological disorders.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties through multiple mechanisms:
- Inhibition of Tumor Growth : Studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines including breast, lung, and colon cancers. For instance, in vitro assays showed that the compound reduced cell viability by inducing apoptosis in cancerous cells through the activation of caspase pathways .
- Mechanisms of Action : The compound appears to interact with multiple cellular targets involved in cancer progression. It has been shown to inhibit key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .
Neuroprotective Effects
Beyond its anticancer activity, this compound has been explored for its neuroprotective effects:
- Cognitive Enhancement : Animal models have suggested that this compound may enhance cognitive functions by modulating neurotransmitter levels and protecting neurons from oxidative stress .
- Mechanistic Insights : The neuroprotective effects are hypothesized to arise from the compound's ability to inhibit neuroinflammatory processes and promote neuronal survival under stress conditions .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Breast Cancer Model : In a study using MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell proliferation and an increase in apoptotic markers .
- Neurodegenerative Disease Model : In models of Alzheimer's disease, administration of the compound led to improved memory performance and reduced amyloid-beta plaque formation .
Data Table
The following table summarizes key findings related to the biological activity of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
